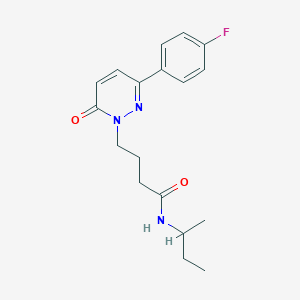

N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-butan-2-yl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-3-13(2)20-17(23)5-4-12-22-18(24)11-10-16(21-22)14-6-8-15(19)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWLCLAKFADAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the sec-butyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogues

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structural Differences : Replaces the 4-fluorophenyl group with a benzyloxy substituent and incorporates a sulfonamide moiety.

- Synthesis : Uses benzyl bromide derivatives and potassium carbonate in DMF, followed by extraction and purification .

(3-((5-(3-Chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)methyl)-5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate

- Structural Differences: Adds a trifluoromethylpyrimidinone group and a phosphate ester, increasing molecular weight and polarity.

- Synthesis: Involves phosphorylation of pyridazinone intermediates using di-tert-butyl phosphate and trifluoroacetic acid .

- Key Properties : The phosphate group improves water solubility, making it suitable for prodrug applications, unlike the hydrophobic butanamide chain in the target compound .

Butanamide Derivatives

N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide

- Structural Differences: Replaces the pyridazinone core with a piperidine ring and incorporates a phenethyl group.

2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide (Bromobutide)

- Structural Differences : Contains a brominated dimethylbutanamide chain and a phenylethyl group.

- Use: Functions as a pesticide, highlighting how minor structural changes (e.g., bromine substitution) drastically alter biological activity compared to the fluorophenyl-pyridazinone pharmacophore in the target compound .

Fluorophenyl-Containing Compounds

4’-Fluoro-N-(1-phenethyl-4-piperidyl)propionanilide

- Structural Differences: Substitutes the pyridazinone ring with a propionanilide-piperidine system.

- Key Properties: The phenethyl-piperidine group is common in opioid receptor ligands, suggesting divergent therapeutic targets compared to the target compound’s pyridazinone scaffold .

Comparative Data Table

Research Implications

- Pharmacological Potential: The target compound’s fluorophenyl-pyridazinone scaffold is structurally distinct from piperidine or anilide-based drugs, suggesting unique receptor interactions.

- Synthetic Flexibility: The pyridazinone core allows modular substitution (e.g., phosphorylation , benzyloxy groups ), enabling optimization for solubility or target engagement.

- Metabolic Considerations : The sec-butyl group may reduce oxidative metabolism compared to tert-butyl or phenethyl analogues .

Biologische Aktivität

N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a sec-butyl group, a pyridazinone moiety, and a fluorophenyl group. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by the introduction of the fluorophenyl and sec-butyl groups. Reaction conditions are critical for achieving high yield and purity, often requiring specific catalysts and temperature control.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluorophenyl group enhances its reactivity and specificity towards these targets, potentially leading to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, it has been studied for its potential to modulate the activity of NLRP3 (NLR Family Pyrin Domain Containing 3), which plays a crucial role in inflammatory responses. Inhibitors of NLRP3 have therapeutic implications for diseases characterized by excessive inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.

Study 1: NLRP3 Inhibition

A study explored the effects of various pyridazinone derivatives, including this compound, on NLRP3 activation. Results demonstrated a significant reduction in IL-1β production upon treatment with this compound, indicating its potential as an anti-inflammatory agent .

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent against certain types of cancer.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 335.42 g/mol | Varies depending on structure |

| Target Enzyme | NLRP3 | Various kinases and phosphatases |

| Biological Activity | Anti-inflammatory, anticancer | Varies; some may not exhibit these effects |

| Mechanism | Enzyme inhibition, apoptosis induction | Varies; some may act via different pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.